dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate
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Overview
Description
dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate is a chemical compound with the molecular formula C14H13ClN2O5 and a molecular weight of 324.72 g/mol . This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate involves several steps. One common method includes the reaction of 3-chloro-6-methoxy-1,5-naphthyridine with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of microorganisms or cancer cells .
Comparison with Similar Compounds
dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate can be compared with other naphthyridine derivatives such as:
2,8-Dimethyl-1,5-naphthyridine: Known for its antimicrobial properties.
2-Hydroxy-6-methyl-1,5-naphthyridine: Studied for its potential anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H13ClN2O5 |
---|---|
Molecular Weight |
324.71 g/mol |
IUPAC Name |
dimethyl 2-(3-chloro-6-methoxy-1,5-naphthyridin-4-yl)propanedioate |
InChI |
InChI=1S/C14H13ClN2O5/c1-20-9-5-4-8-12(17-9)10(7(15)6-16-8)11(13(18)21-2)14(19)22-3/h4-6,11H,1-3H3 |
InChI Key |
MOPDGHDXKDOIGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C(=CN=C2C=C1)Cl)C(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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